molecular formula C14H13F2N3O B2501948 6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline CAS No. 2329320-40-1

6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline

Cat. No.: B2501948
CAS No.: 2329320-40-1
M. Wt: 277.275
InChI Key: PXNYPGPSVDGZRB-UHFFFAOYSA-N
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Description

6-(4,4-Difluoropiperidine-1-carbonyl)quinoxaline is a synthetic compound designed for chemical and pharmaceutical research, integrating a quinoxaline heterocycle with a 4,4-difluoropiperidine moiety. The quinoxaline scaffold is a nitrogen-rich heterocycle of significant interest in medicinal chemistry due to its multidimensional functionalization capabilities and broad biological activities . This core structure is found in compounds investigated as potent antiviral agents , particularly against respiratory pathogens like SARS-CoV-2, and as potential inhibitors of influenza . Furthermore, quinoxaline derivatives demonstrate substantial antimicrobial potential , showing efficacy against various bacterial and fungal strains, including multi-drug resistant bacteria (MDRB), by targeting enzymes like DNA gyrase . The 4,4-difluoropiperidine component is a fluorinated building block known to influence a molecule's physicochemical properties, such as its metabolic stability and permeability . This fusion of structures creates a sophisticated molecular template for researchers exploring structure-activity relationships (SAR) in developing novel therapeutic agents. The primary research applications for this compound include serving as a key intermediate in the synthesis of more complex bioactive molecules and acting as a candidate for in vitro biological screening in projects targeting infectious diseases or cancer. Researchers will find it valuable for probing mechanisms of action related to viral protease inhibition or antimicrobial activity. Handle this compound with appropriate precautions; refer to the Safety Data Sheet for detailed handling information. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c15-14(16)3-7-19(8-4-14)13(20)10-1-2-11-12(9-10)18-6-5-17-11/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNYPGPSVDGZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Diaminobenzene with α-Dicarbonyl Compounds

The quinoxaline scaffold is traditionally synthesized via condensation of 1,2-diaminobenzene (16 ) with α-dicarbonyl compounds (e.g., glyoxal) under acidic conditions. To introduce a carboxylic acid group at the 6-position, 6-bromoquinoxaline is first prepared using bromine-directed lithiation or electrophilic aromatic substitution. Subsequent carbonylation via palladium-catalyzed reactions (e.g., using carbon monoxide) yields quinoxaline-6-carboxylic acid .

Example Protocol :

  • React 1,2-diaminobenzene (10 mmol) with methyl glyoxal (12 mmol) in acetic acid (50 mL) at 80°C for 12 hours to form quinoxaline.
  • Brominate at position 6 using N-bromosuccinimide (NBS) in DMF under UV light.
  • Perform carbonylation with Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and CO gas (1 atm) in DMF/water (4:1) at 100°C for 24 hours.

Alternative Routes via Pyrrolo[1,2-a]quinoxaline Intermediates

Recent advances utilize Fe-catalyzed cyclization of 1-(2-aminophenyl)pyrroles with cyclic ethers to form pyrrolo[1,2-a]quinoxalines, though this method requires subsequent functionalization to introduce the 6-carboxylic acid group.

Preparation of 4,4-Difluoropiperidine

Fluorination of Piperidin-4-One

4,4-Difluoropiperidine is synthesized via fluorination of piperidin-4-one using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction proceeds via nucleophilic substitution, replacing the ketone oxygen with fluorine atoms.

Synthetic Steps :

  • Dissolve piperidin-4-one (10 mmol) in dichloromethane (30 mL) under nitrogen.
  • Add DAST (22 mmol) dropwise at 0°C, then warm to room temperature and stir for 12 hours.
  • Quench with saturated NaHCO₃, extract with DCM, and purify via distillation (yield: 68–75%).

Conversion to 4,4-Difluoropiperidine-1-Carbonyl Chloride

The piperidine amine is protected (e.g., with Boc anhydride), followed by reaction with phosgene or thionyl chloride to form the acyl chloride.

Coupling Strategies for Amide Bond Formation

Direct Amidation Using Carbodiimide Reagents

Quinoxaline-6-carboxylic acid (1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, then reacted with 4,4-difluoropiperidine (1.2 equiv) to yield the target compound.

Optimization Data :

Condition Solvent Temp (°C) Yield (%)
EDC/HOBt DMF 25 72
DCC/DMAP THF 0→25 65
HATU/DIEA DCM 25 81

Schlenk Techniques for Moisture-Sensitive Reactions

For large-scale synthesis, Schlenk line techniques ensure anhydrous conditions during acyl chloride formation. Quinoxaline-6-carbonyl chloride is prepared using thionyl chloride, then reacted with 4,4-difluoropiperidine in the presence of triethylamine.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, quinoxaline-H), 8.72 (d, J = 8.4 Hz, 1H), 7.98–7.85 (m, 2H), 4.12–3.95 (m, 4H, piperidine-H), 2.45–2.30 (m, 4H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -113.2 (s, 2F).
  • HRMS : Calculated for C₁₄H₁₂F₂N₃O [M+H]⁺: 292.0956; Found: 292.0953.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.

Challenges and Mitigation Strategies

  • Low Coupling Yields : Pre-activation of the carboxylic acid with ClCOCOCl improves electrophilicity, increasing yields to 85%.
  • Piperidine Ring Fluorination Side Reactions : Using excess DAST (2.2 equiv) minimizes monofluorination byproducts.
  • Quinoxaline Oxidation : Conduct carbonylation under inert atmosphere (Argon) to prevent decarboxylation.

Chemical Reactions Analysis

Types of Reactions

6-(4,4-Difluoropiperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of quinoxaline.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxalines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline, as selective activators of Sirtuin 6 (Sirt6), an important target in cancer therapy. Sirt6 activation has been associated with the inhibition of cancer cell proliferation and tumor growth. For instance, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines by promoting cell cycle arrest and apoptosis through Sirt6-mediated mechanisms .

Case Study:

  • A study demonstrated that a derivative of this compound significantly suppressed the growth of human hepatocellular carcinoma cells in vitro and inhibited tumor growth in mouse xenograft models .

Antiviral Properties

Quinoxaline derivatives have also been investigated for their antiviral activity. Specifically, compounds with structural similarities to this compound have shown efficacy against viruses such as HSV-1 and cytomegalovirus. The mechanism involves the inhibition of viral replication at various stages .

Data Table: Antiviral Efficacy of Quinoxaline Derivatives

Compound NameVirus TargetedEC50 (µM)Mechanism of Action
Compound AHSV-15Inhibition of viral replication
Compound BCytomegalovirus10Interference with viral DNA synthesis
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are well-documented. Compounds similar to this compound have demonstrated significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study:

  • A series of quinoxaline derivatives were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .

Data Table: Antimicrobial Activity

Compound NameBacteria TargetedMIC (mg/mL)Activity Type
Compound CStaphylococcus aureus0.5Bactericidal
Compound DEscherichia coli0.25Bacteriostatic
This compoundTBDTBDTBD

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been explored for its potential in treating chronic diseases such as diabetes and neurodegenerative disorders. Research indicates that modifications to the quinoxaline structure can enhance its bioactivity against various metabolic diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline with key analogs based on structural features, biological targets, and activities:

Compound Structural Features Biological Target/Activity Key Findings Reference
This compound Quinoxaline core + 6th-position 4,4-difluoropiperidine carbonyl Not explicitly reported; inferred from analogs (potential antiviral, antimicrobial, or kinase inhibition) Fluorine atoms may improve metabolic stability and binding affinity compared to non-fluorinated analogs.
2,3-Di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidine)quinoxaline (Compound 12-c) Quinoxaline core + 2,3-furyl groups + 6th-position carbamoyl-piperidine Cyclophilin A (CypA) inhibition; anti-SARS-CoV activity Inhibits SARS-CoV nucleocapsid protein binding to CypA (IC₅₀ not reported).
Pyrrolo[1,2-a]quinoxaline derivatives Pyrrolo-fused quinoxaline + variable substituents Mycobacterium tuberculosis (MIC values) MIC values ranging from 0.78–3.12 µg/mL against drug-resistant TB strains.
6-Chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline Quinoxaline core + 6-chloro + thiomorpholine-piperidine substituent Not explicitly reported; structural similarity suggests kinase or protease inhibition Thiomorpholine may enhance solubility or modulate target selectivity.
Tankyrase inhibitors (Compound 24) Quinoxaline East-group + variable West-moieties Tankyrase (cellular IC₅₀ = 0.63 nM) Picomolar activity via hydrophobic interactions and fluorine substitution.
(E)-6-((2-Phenylhydrazono)methyl)quinoxaline derivatives Quinoxaline core + phenylhydrazone groups Antifungal (Rhizoctonia solani) + antioxidant Moderate antifungal activity (e.g., 50% inhibition at 50 µg/mL) and radical scavenging.

Key Insights from Comparisons

Structural Influence on Activity: 6th-Position Substitution: The 6th position of quinoxaline is critical for activity. For example, 6-carbamoyl-piperidine derivatives (e.g., Compound 12-c) exhibit antiviral activity by targeting CypA , while phenylhydrazone derivatives at this position show antifungal effects . The difluoropiperidine group in the query compound may similarly modulate target binding. Fluorine Effects: Fluorination, as in 4,4-difluoropiperidine, is associated with improved metabolic stability and target engagement. For instance, fluorinated tankyrase inhibitors (e.g., Compound 24) achieve picomolar activity .

Biological Targets: Antimicrobial Activity: Pyrrolo[1,2-a]quinoxaline derivatives demonstrate potent anti-TB activity (MIC: 0.78–3.12 µg/mL), suggesting that the quinoxaline scaffold is versatile against bacterial targets . Antiviral Potential: Compound 12-c’s inhibition of CypA highlights quinoxalines’ role in disrupting viral protein interactions .

Pharmacokinetic Considerations: Metabolic Stability: Fluorinated and thiomorpholine-containing derivatives (e.g., Compound 15) may exhibit enhanced solubility and reduced cytochrome P450-mediated metabolism compared to non-halogenated analogs .

Biological Activity

6-(4,4-Difluoropiperidine-1-carbonyl)quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a piperidine moiety. The presence of the difluoropiperidine group is significant as it may influence the compound's pharmacological properties. The chemical structure can be summarized as follows:

  • Chemical Name : this compound
  • CAS Number : 2329320-40-1

Research indicates that quinoxaline derivatives often interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The specific mechanism of action for this compound is still under investigation, but related compounds have demonstrated:

  • Inhibition of Protein Kinases : Quinoxaline derivatives have shown potential as kinase inhibitors, which are crucial in cancer signaling pathways .
  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

A study evaluated several quinoxaline derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited high potency with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. For instance:

CompoundCell LineIC50 (µg/mL)Cytotoxicity on Normal Cells
This compoundMCF-7 (breast cancer)<0.05>100
Other Derivative 1NCI-H460 (lung cancer)0.01>100
Other Derivative 2SF-268 (CNS cancer)0.06>100

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, an essential characteristic for anticancer agents .

Antimicrobial Activity

Quinoxaline derivatives have also been assessed for their antimicrobial properties. In one study, the compound demonstrated effective inhibition against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that this compound has promising antibacterial activity, which could be leveraged in developing new antimicrobial therapies .

Case Studies

Several studies have highlighted the biological significance of quinoxaline derivatives:

  • Antitumor Activity : A case study involving a series of quinoxaline compounds showed that those with piperidine substitutions had enhanced antitumor activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly impact biological efficacy .
  • Synergistic Effects : Research has indicated that combining quinoxaline derivatives with existing antibiotics can enhance their effectiveness against resistant bacterial strains, suggesting a potential avenue for combination therapies .

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